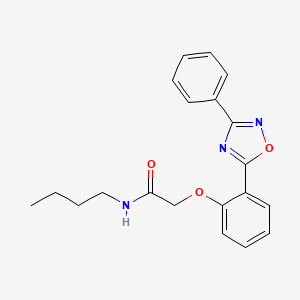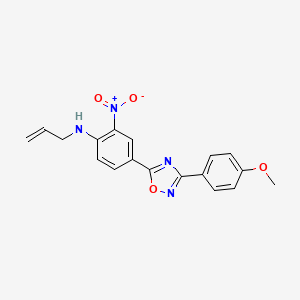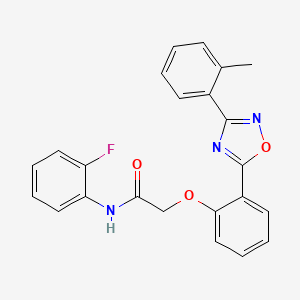
N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as FOA, is a synthetic compound that has been extensively studied for its potential use in scientific research. FOA is a type of small molecule inhibitor that has been shown to selectively target specific enzymes and pathways in cells.
Wirkmechanismus
N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide works by selectively inhibiting the activity of specific enzymes and pathways in cells. Specifically, this compound has been shown to interact with the ATP-binding site of CK2, preventing the enzyme from phosphorylating its substrates. This leads to a decrease in the activity of CK2 and a subsequent decrease in the activity of downstream pathways that are involved in cell growth and survival. By inhibiting these pathways, this compound induces cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cells. In addition to inhibiting CK2 activity, this compound has been shown to induce autophagy, a process by which cells degrade and recycle their own components. This compound has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. These effects suggest that this compound may have potential as a therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide as a research tool is its specificity for CK2. By selectively targeting this enzyme, this compound can be used to study the role of CK2 in various cellular processes. Additionally, this compound has been shown to induce cell death in cancer cells while sparing normal cells, suggesting that it may have potential as a cancer therapy. However, one limitation of this compound is its relatively low potency compared to other CK2 inhibitors. This may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of this compound. Additionally, this compound may be useful in studying the role of CK2 in other cellular processes beyond cancer cell growth and survival. Finally, this compound may have potential as a therapeutic agent for the treatment of other diseases beyond cancer, such as neurodegenerative diseases.
Synthesemethoden
The synthesis method for N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, including the preparation of starting materials, reaction with reagents, and purification. The starting materials for this compound synthesis include 2-fluoroaniline, 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol, and chloroacetyl chloride. These materials are reacted together in the presence of a base such as triethylamine to produce this compound. The resulting product is purified using techniques such as column chromatography or recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of certain enzymes and pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer. By inhibiting CK2 activity, this compound has been shown to induce cell death in cancer cells while sparing normal cells.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-15-8-2-3-9-16(15)22-26-23(30-27-22)17-10-4-7-13-20(17)29-14-21(28)25-19-12-6-5-11-18(19)24/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJLVLOWZNPBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

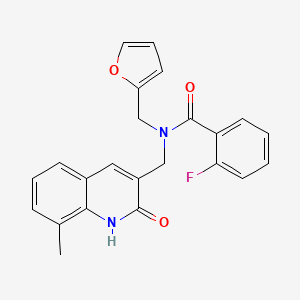
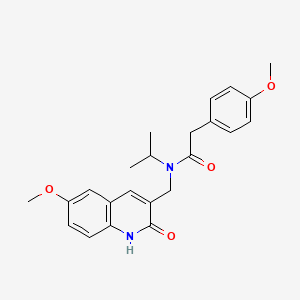
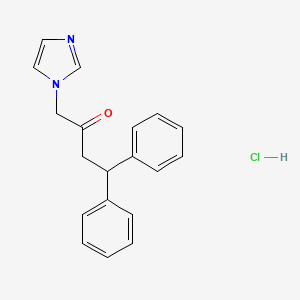
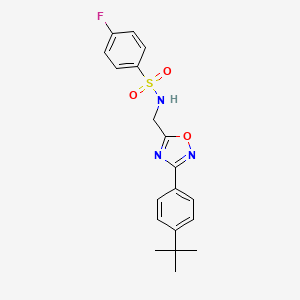
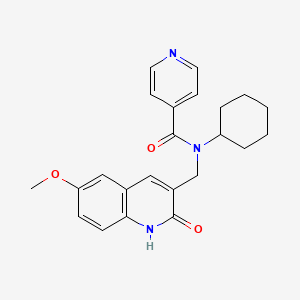
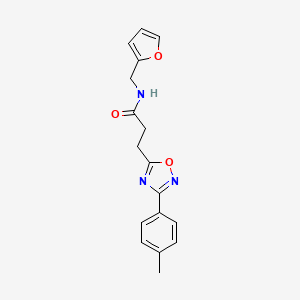
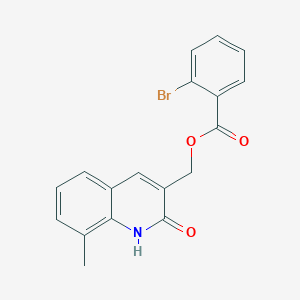
![2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696872.png)
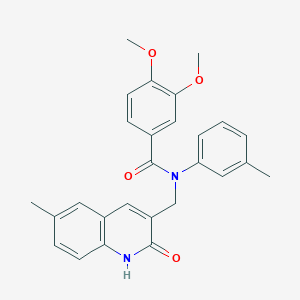
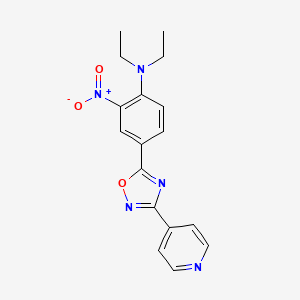

![N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7696903.png)
